Ethyl 4-nitrocinnamate
Overview
Description
Ethyl 4-nitrocinnamate is a chemical compound with the linear formula O2NC6H4CH=CHCO2C2H5 . It has a molecular weight of 221.21 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass is 221.068808 g/mol . The compound contains a total of 27 bonds, including 16 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the search results, it has been used in studies involving the reduction of ethyl t-cinnamate and its substituted derivatives .
Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 138-140 °C (lit.) . It is insoluble in water . The compound is classified as not applicable for flash point .
Scientific Research Applications
Structural and Polarity Studies
Ethyl 4-nitrocinnamate has been the subject of studies focusing on its structural characteristics and polarity. For instance, Vereshchagina et al. (2013) explored the polarity and structure of ethyl α-nitrocinnamates, finding that these compounds predominantly exist as Z-isomers in solution, where the nitro group and benzene ring are cis-positioned (Vereshchagina et al., 2013). This understanding is crucial for predicting the behavior of these compounds in various chemical environments.
Isomerization and Reaction Studies
The preparation and reaction properties of ethyl α-nitrocinnamate isomers have been extensively studied. Yamamura et al. (1971) described the preparation of these isomers and their reactions with ethanol, highlighting the compound's versatility in chemical synthesis (Yamamura et al., 1971). Baichurin et al. (2016) also examined the Z→E isomerization of ethyl α-nitrocinnamates, a process influenced by various factors such as the nature of the substituent and the solvent used (Baichurin et al., 2016).
Synthesis of Functionalized Compounds
This compound serves as a starting material for the synthesis of various functionalized compounds. Chen et al. (2010) developed a method for synthesizing highly functionalized isoxazoles from ethyl α-nitrocinnamates (Chen et al., 2010). This demonstrates the compound's utility in creating complex molecules for potential applications in pharmaceuticals and materials science.
DNA Binding and Biological Activity
The interaction of this compound derivatives with biological systems has also been explored. Hafeez et al. (2014) reported the synthesis of zinc(II) complexes with 4-nitrocinnamate and their ability to bind to DNA and inhibit alkaline phosphatase, indicating potential medicinal applications (Hafeez et al., 2014).
Mechanism of Action
Target of Action
Ethyl 4-nitrocinnamate is a chemical compound with the molecular formula O2NC6H4CH=CHCO2C2H5
The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been used to study the kinetics of reduction of ethyl t-cinnamate and its substituted derivatives by samarium diiodide in the presence of hexamethylphosphoramide and t-butanol . This suggests that this compound may interact with its targets through a reduction process.
Biochemical Pathways
The compound’s involvement in the reduction process of ethyl t-cinnamate and its substituted derivatives suggests it may influence related biochemical pathways .
Result of Action
The compound’s role in the reduction of ethyl t-cinnamate and its substituted derivatives suggests it may induce changes at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s worth noting that the compound is stable under normal temperatures and pressures, and incompatible with strong oxidizing agents and strong bases .
Biochemical Analysis
Biochemical Properties
It has been used to study the kinetics of reduction of ethyl t-cinnamate and its substituted derivatives by samarium diiodide . This suggests that Ethyl 4-nitrocinnamate may interact with certain enzymes and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that it participates in the reduction reactions of ethyl t-cinnamate and its substituted derivatives . This suggests that this compound may have binding interactions with biomolecules and could potentially influence enzyme activity and gene expression.
Properties
IUPAC Name |
ethyl (E)-3-(4-nitrophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBQVGXIMLXCQB-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061347, DTXSID601273204 | |
Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-61-1, 953-26-4 | |
Record name | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24393-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl p-nitrocinnamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4697 | |
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Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-nitrocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 4-nitrocinnamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TMC6MV4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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